molecular formula C17H28 B12772625 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- CAS No. 351343-77-6

1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)-

Cat. No.: B12772625
CAS No.: 351343-77-6
M. Wt: 232.4 g/mol
InChI Key: IZJSQGHVYBMLTF-UHFFFAOYSA-N
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Description

The compound 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- (CAS: 351343-77-6) is a polycyclic hydrocarbon derivative with a partially hydrogenated indene backbone. Its structure features:

  • A bicyclic indene core with six hydrogenated bonds (hexahydro).
  • Five methyl groups at positions 1,1,2,3,2.
  • A propenyl (allyl) substituent at position 6.

Properties

CAS No.

351343-77-6

Molecular Formula

C17H28

Molecular Weight

232.4 g/mol

IUPAC Name

1,1,2,3,3-pentamethyl-6-prop-2-enyl-3a,4,5,7a-tetrahydro-2H-indene

InChI

InChI=1S/C17H28/c1-7-8-13-9-10-14-15(11-13)17(5,6)12(2)16(14,3)4/h7,11-12,14-15H,1,8-10H2,2-6H3

InChI Key

IZJSQGHVYBMLTF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2CCC(=CC2C1(C)C)CC=C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-Indene derivatives with extensive methylation and propenyl substitution typically involves multi-step sequences starting from simpler cyclic ketones or indene precursors. The key steps include:

  • Construction of the hexahydro-indene skeleton via hydrogenation or cyclization.
  • Introduction of methyl groups through alkylation or methylation reactions.
  • Installation of the 2-propenyl side chain via allylation or related carbon-carbon bond-forming reactions.

Specific Synthetic Routes

Grignard Addition to Octahydro-4,7-methano-inden-5-one

A closely related synthetic approach described in patent literature involves the preparation of octahydro-4,7-methano-indene derivatives, which share structural similarity with the target compound. The key steps are:

  • Grignard Reaction: Methyl magnesium bromide is reacted with octahydro-4,7-methano-inden-5-one in tetrahydrofuran (THF) under nitrogen atmosphere at 15-30 °C to yield 5-methyl-octahydro-4,7-methano-inden-5-ol with approximately 90% yield. This step introduces methyl groups and forms an alcohol intermediate.

  • Dehydration: The alcohol intermediate is dehydrated using p-toluenesulfonic acid (PTSA) in toluene under reflux conditions (120-135 °C) with azeotropic removal of water. This produces hexahydro-4,7-methano-indene isomers, including 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene, in about 92% yield.

  • Hydroformylation: The hexahydro-indene isomers undergo hydroformylation using carbonyl hydrido tris(triphenylphosphine)rhodium(I) catalyst under syngas (CO/H2) pressure at 120 °C to form aldehyde derivatives. This step can be adapted to introduce the propenyl side chain by subsequent transformations.

These steps are detailed in US patents US20130109761A1 and US8633144B2, which provide experimental conditions, yields, and characterization data including NMR spectra.

Purification and Isomer Separation

Due to multiple stereocenters, the product is often obtained as a mixture of stereoisomers. Separation techniques include:

  • Distillation: Under reduced pressure to separate isomers based on boiling points.
  • Chromatography: High-performance liquid chromatography (HPLC) on silica gel or gas chromatography (GC) trapping methods are used to isolate individual isomers or enrich specific stereoisomeric forms.

Commercially, the compound is often supplied as an isomeric mixture due to the complexity of complete stereoisomer separation.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Product/Outcome Yield (%) Notes
Grignard Addition Methyl magnesium bromide, THF, 15-30 °C 5-methyl-octahydro-4,7-methano-inden-5-ol ~90 Under nitrogen, slow addition
Dehydration p-Toluenesulfonic acid, toluene, reflux Hexahydro-4,7-methano-indene isomers ~92 Azeotropic removal of water
Hydroformylation Rhodium catalyst, CO/H2 (50:50), 120 °C Octahydro-4,7-methano-indene aldehydes ~88 Syngas pressure 300 psig, 2.5 h reaction
Allylation (general) Allyl magnesium bromide or cross-coupling 2-propenyl substituted hexahydro-indene derivative Variable Requires optimization for regioselectivity

Research Findings and Considerations

  • The synthetic route involving Grignard addition followed by dehydration and hydroformylation is well-documented for related indene derivatives and can be adapted for the target compound with the 2-propenyl substituent.

  • The presence of multiple stereocenters necessitates careful control of reaction conditions and purification to obtain desired isomers.

  • The compound’s physical properties such as boiling point (~130 °C at 80 mmHg for related isomers), flash point, and solubility have been characterized in related compounds, aiding in process design.

  • Toxicological and safety data indicate low phototoxicity and manageable handling precautions, important for scale-up and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H28C_{17}H_{28} and a molecular weight of approximately 232.4 g/mol. Its structure consists of a hexahydro-indene framework with multiple methyl groups and a propenyl substituent. The unique arrangement of these functional groups contributes to its reactivity and utility in various applications .

Pharmaceutical Applications

  • Antimicrobial Activity : Research has indicated that derivatives of indene compounds exhibit antimicrobial properties. The structural features of 1H-Indene derivatives can be modified to enhance their efficacy against various pathogens .
  • Anti-inflammatory Agents : Some studies suggest that compounds related to 1H-Indene may possess anti-inflammatory properties. These compounds can potentially be developed into therapeutic agents for treating inflammatory diseases .
  • Drug Delivery Systems : The hydrophobic nature of 1H-Indene derivatives allows them to be utilized in drug delivery systems where controlled release is essential. Their compatibility with lipid-based formulations makes them suitable candidates for encapsulating hydrophobic drugs .

Material Science Applications

  • Polymer Synthesis : The compound can serve as a monomer or co-monomer in the synthesis of polymers. Its ability to undergo polymerization reactions makes it valuable in creating materials with specific mechanical and thermal properties .
  • Additives in Plastics : Due to its structural characteristics, 1H-Indene can be incorporated into plastic formulations as an additive to enhance flexibility and durability .

Chemical Synthesis Applications

  • Synthetic Intermediates : 1H-Indene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that are crucial in organic synthesis .
  • Catalysis : The compound can also act as a ligand in catalytic processes. Its unique structure allows it to stabilize transition metals in catalytic cycles, thereby enhancing reaction rates and selectivity in organic transformations .

Case Study 1: Antimicrobial Activity

A study conducted on indene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Modifications to the alkyl side chains improved the effectiveness of these compounds as potential antimicrobial agents.

Case Study 2: Polymer Development

Research into the use of 1H-Indene as a monomer resulted in the development of a new class of thermoplastic elastomers with enhanced elasticity and tensile strength. These materials have potential applications in automotive and consumer goods.

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight*
Target Compound 351343-77-6 C₁₇H₂₈ (inferred) 1,1,2,3,3-pentamethyl; 6-(2-propenyl) ~232.4 g/mol
DPMI (6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone) 13171-00-1 C₁₄H₂₂O 1,1,2,3,3-pentamethyl; 4-keto 206.3 g/mol
AHTN (7-Acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene) 1506-02-1 C₁₈H₂₆O Acetyl; hexamethyl 258.4 g/mol
HHCB (1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-γ-2-benzopyrane) 1222-05-5 C₁₈H₂₆O Hexamethyl; benzopyran backbone 258.4 g/mol
AHDI (6-Acetyl-1,1,2,3,3,5-hexamethylindane) 15323-35-0 C₁₇H₂₄O Acetyl; hexamethyl 244.4 g/mol

*Molecular weights estimated based on structural inference where direct data is unavailable.

Key Observations :

  • The target compound lacks the acetyl or ketone functional groups present in DPMI, AHTN, and AHDI, which are critical for musk odor profiles .

Environmental Behavior

  • DPMI and HHCB : Frequently detected in environmental samples (e.g., water, seafood) at µg/kg levels. Steaming reduces DPMI concentrations in seafood by ~20% .
  • The propenyl group may enhance biodegradability compared to fully methylated analogs.

Biological Activity

1H-Indene derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- (CAS Number 351343-77-6) is a notable member of this family. This article synthesizes current research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and potential as a tyrosinase inhibitor.

Chemical Structure and Properties

The molecular formula of the compound is C17H26C_{17}H_{26}, with a molecular weight of approximately 238.39 g/mol. The chemical structure features a complex indene framework that contributes to its biological properties.

Anticancer Activity

Research has indicated that indene derivatives exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies show that certain indene derivatives can inhibit the proliferation of various cancer cell lines. In one study involving HL60 and NB4 cells, compounds derived from indene demonstrated varying degrees of antiproliferative activity. For example:
    • Compound 36d (an indene derivative) exhibited a cell differentiation rate of 68.88% at 5 μM , indicating potential as an anticancer agent .

Anti-inflammatory Effects

Indene derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis and is a target for skin pigmentation disorders. Compounds similar to 1H-Indene have shown promise as tyrosinase inhibitors:

  • Inhibitory Activity : A study reported that certain synthesized indene derivatives exhibited significant inhibition of tyrosinase activity with IC50 values ranging from 3.55 μM to >100 μM , highlighting their potential in treating hyperpigmentation .

Case Studies

Several case studies have been conducted to explore the biological activities of indene derivatives:

  • Study on Tyrosinase Inhibition : A series of synthesized compounds were tested for their ability to inhibit tyrosinase. The most potent inhibitor showed an IC50 value significantly lower than that of the reference compound .
  • Anticancer Activity Assessment : Various indene derivatives were evaluated for their effects on cell viability in different cancer cell lines. Results indicated that modifications in the indene structure could enhance anticancer activity .

Data Tables

CompoundCell Line% Inhibition at 50 µM% Inhibition at 100 µMIC50 (µM)
3aHL6030.82 ± 3.2652.84 ± 6.89>100
3dHL6074.33 ± 1.2596.54 ± 4.253.55 ± 1.31
36dNB4--68.88 at 5 μM

Q & A

Basic Research Questions

Q. What are the key structural features and molecular properties of this compound that influence its reactivity in organic synthesis?

  • Methodological Answer : The compound's bicyclic indene core, pentamethyl substituents, and propenyl group contribute to steric hindrance and electronic effects. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to map substituent positions and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., protocols in for analogous indene derivatives) .
  • X-ray Crystallography : Resolve spatial arrangement of substituents, critical for reactivity studies .
    • Data Table :
PropertyMethodological ApproachReference
Molecular FormulaElemental analysis, MS
Stereochemical Assignment2D NMR (COSY, NOESY), X-ray diffraction

Q. How can researchers optimize synthetic protocols to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for regioselective allylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) may enhance reaction kinetics .
  • Purification Strategies : Use preparative HPLC or recrystallization to isolate isomers .
    • Key Consideration : Replicate prior synthetic routes with advanced techniques (e.g., flow chemistry) to address scalability issues .

Advanced Research Questions

Q. How can theoretical frameworks resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine experimental data (NMR, IR) with Density Functional Theory (DFT) calculations to predict vibrational frequencies and electronic transitions .
  • Cross-Referencing : Align observed NMR shifts with computational chemical shift databases (e.g., NIST Chemistry WebBook protocols in ) .
    • Case Study : Discrepancies in NOE correlations may arise from dynamic conformational changes; molecular dynamics simulations can model these effects .

Q. What strategies integrate computational and experimental data to predict novel applications in material science?

  • Methodological Answer :

  • Quantum Chemical Modeling : Use DFT or Molecular Orbital Theory to predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (methyl vs. propenyl groups) with thermal stability via thermogravimetric analysis (TGA) .
    • Framework Alignment : Ground hypotheses in organometallic chemistry theories (e.g., ligand steric parameters) to guide catalytic applications .

Q. How can researchers address methodological biases in stereochemical analysis?

  • Methodological Answer :

  • Blinded Data Interpretation : Independent validation of spectral data by multiple analysts to reduce confirmation bias .
  • Advanced Spectroscopic Techniques : Utilize chiral shift reagents in NMR or circular dichroism (CD) for enantiomeric excess determination .
    • Ethical Rigor : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

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